2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-14-24-25-21-10-8-18(26-27(14)21)16-5-4-6-17(13-16)23-22(28)12-15-7-9-19(29-2)20(11-15)30-3/h4-11,13H,12H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTSQCRWIYLINC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide is a synthetic derivative featuring a complex structure that combines various pharmacophoric elements. This article reviews its biological activities, particularly its anticancer properties, through an examination of structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Recent studies have highlighted the potential of compounds containing the triazole and pyridazine moieties in anticancer therapy. The specific compound under review has shown promising results against various cancer cell lines.
Anticancer Activity
-
Mechanism of Action :
- The compound exhibits its anticancer effects primarily through the inhibition of tubulin polymerization. This action leads to cell cycle arrest and apoptosis in cancer cells.
- It has been reported to bind to the colchicine site on beta-tubulin, disrupting microtubule dynamics essential for mitosis.
-
Cell Line Studies :
- In vitro studies have demonstrated significant cytotoxicity against several human cancer cell lines:
- A549 (lung adenocarcinoma) : IC50 values ranged from 0.054 to 0.048 µM, indicating potent activity.
- MCF-7 (breast cancer) : Similar inhibitory effects were noted.
- DU-145 (prostate cancer) : The compound displayed comparable efficacy to established chemotherapeutics.
- In vitro studies have demonstrated significant cytotoxicity against several human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 0.054 | Tubulin inhibition |
| MCF-7 | TBD | Apoptosis induction |
| DU-145 | TBD | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Key observations include:
- Substituents on the Triazole Ring : Methyl substitution enhances binding affinity and anticancer activity.
- Dimethoxyphenyl Group : This moiety contributes to hydrophobic interactions that stabilize binding at the target site.
Case Studies
-
Study on Tubulin Polymerization Inhibition :
- A detailed study demonstrated that derivatives similar to the compound effectively inhibited tubulin polymerization by up to 50%, leading to significant cell death in treated cultures.
- The study utilized MTT assays and flow cytometry to assess cell viability and apoptosis rates.
-
In Vivo Efficacy :
- Preliminary animal studies indicated that the compound could reduce tumor size in xenograft models of lung cancer without significant toxicity observed in normal tissues.
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and what challenges arise during intermediate purification?
The synthesis typically involves multi-step reactions, including:
- Triazolopyridazine core formation : Cyclization of hydrazine derivatives with substituted aldehydes under controlled temperatures (e.g., reflux in ethanol) .
- Acetamide coupling : Reaction of the core with activated acetamide intermediates using coupling agents like EDCI/HOBt in aprotic solvents (e.g., DMF) .
- Purification challenges : Silica gel chromatography often resolves intermediates, but HPLC may be required for final product purity due to polar byproducts .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- NMR spectroscopy : H and C NMR verify substituent positions, particularly the triazolopyridazine ring and dimethoxyphenyl group .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, essential for detecting synthetic errors .
- HPLC : Quantifies purity (>95% required for biological assays) and identifies trace impurities from incomplete coupling reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the triazolopyridazine core formation step?
Key variables include:
- Temperature : Higher yields (70–80%) occur at 80–100°C, but overheating degrades sensitive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility, while ethanol/water mixtures enhance cyclization kinetics .
- Catalysts : Lewis acids like ZnCl may accelerate ring closure but require post-reaction removal to avoid side reactions .
Q. What strategies resolve contradictions in biological activity data across assay platforms?
- Dose-response normalization : Compare IC values using standardized cell lines (e.g., HEK293 vs. HepG2) to account for metabolic differences .
- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays; confirm compound stability via LC-MS .
- Target validation : Employ CRISPR knockouts or isoform-specific inhibitors to isolate off-target effects .
Q. How do electronic effects of the 3,4-dimethoxyphenyl group influence binding to kinase targets?
- Computational modeling : Density Functional Theory (DFT) predicts electron-donating methoxy groups enhance π-π stacking with hydrophobic kinase pockets .
- Structure-activity relationship (SAR) : Methyl substitution on the triazolopyridazine ring increases steric hindrance, reducing affinity for ATP-binding sites .
Q. What methodologies address discrepancies in logP values predicted vs. experimental?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
